3-Methyl-1-hexanol

描述

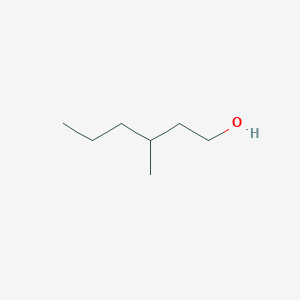

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZVAQICDGBHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927629 | |

| Record name | 3-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13231-81-7 | |

| Record name | 1-Hexanol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013231817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-1-hexanol. The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols and a logical workflow for property determination.

Chemical Identity and Structure

This compound is a branched-chain primary alcohol. Its structure consists of a hexane backbone with a methyl group at the third carbon position and a hydroxyl group at the first position.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Weight | 116.20 g/mol | [1][2] |

| Appearance | Colorless clear liquid | [1][8] |

| Boiling Point | 158.00 to 162.00 °C at 760 mmHg | [1][5][8] |

| Melting Point | -75.00 °C | [1] |

| Density | 0.818 - 0.8249 g/cm³ | [1][5][9] |

| Flash Point | 61.8 °C (143.00 °F) TCC | [5][8] |

| Solubility in Water | Moderately soluble (4089 mg/L at 25 °C est.) | [1][8] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and chloroform. | [1][8] |

| logP (o/w) | 2.211 - 2.3 (est.) | [5][8] |

| Vapor Pressure | 0.792 mmHg at 25.00 °C (est.) | [8] |

| Refractive Index | 1.422 - 1.427 | [5][9] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a liquid organic compound like this compound.

This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10][11]

Apparatus:

-

Thiele tube or MelTemp apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Heating source (Bunsen burner or hot plate)

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube is placed into the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in the Thiele tube containing the heat transfer fluid.

-

The apparatus is heated gently. A slow, continuous stream of bubbles will emerge from the capillary tube as the liquid approaches its boiling point.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12]

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of liquids with high precision.[13]

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper with a capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on the analytical balance (m₁).

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid emerging from the capillary is wiped off.

-

The filled pycnometer is weighed again (m₂).

-

The temperature of the liquid is recorded.

-

The mass of the liquid is calculated (m = m₂ - m₁).

-

The density (ρ) is calculated using the formula: ρ = m / V, where V is the known volume of the pycnometer.

This protocol determines the qualitative or semi-quantitative solubility of this compound in water.

Apparatus:

-

Test tubes

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

A specific volume of distilled water (e.g., 1 mL) is placed in a test tube.

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

The mixture is allowed to stand and observed for the presence of a single phase (soluble/miscible) or two distinct layers (insoluble/immiscible). The presence of cloudiness indicates partial solubility.[14]

-

For a more quantitative measure, the amount of alcohol added can be incrementally increased until phase separation is observed.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the characterization of the physicochemical properties of this compound.

Caption: Logical workflow for determining physicochemical properties.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3-Methylhexan-1-ol | C7H16O | CID 25793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hexanol, 3-methyl- [webbook.nist.gov]

- 4. 1-Hexanol, 3-methyl- [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound(13231-81-7) 1H NMR spectrum [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound, 13231-81-7 [thegoodscentscompany.com]

- 9. This compound [stenutz.eu]

- 10. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 13. mt.com [mt.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Enigmatic Presence of 3-Methyl-1-hexanol in the World of Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

3-Methyl-1-hexanol, a branched-chain aliphatic alcohol, is a volatile organic compound that contributes to the aromatic profile of various natural products. While not a ubiquitous component of essential oils, its presence has been identified in several key plant species, including black tea (Camellia sinensis), grapes (Vitis vinifera), the medicinal plant Cynanchum paniculatum, and ginger (Zingiber officinale). This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in essential oils. It summarizes the available quantitative data, details the experimental protocols for its extraction and analysis, and explores its known biological activities, offering valuable insights for researchers in natural product chemistry, aromatherapy, and drug development.

Natural Occurrence and Quantitative Data

The presence of this compound has been documented in a select number of plant species. The concentration of this compound can vary significantly based on the plant's genetics, geographical location, harvesting time, and the extraction method employed. The following table summarizes the currently available quantitative data on the occurrence of this compound in various natural sources.

| Plant Species | Common Name | Plant Part | Concentration | Reference(s) |

| Camellia sinensis | Black Tea | Leaves | Not Quantified | [1] |

| Vitis vinifera | Grape/Wine | Fruit/Wine | Component of aroma profile | [2] |

| Cynanchum paniculatum | - | Aerial and Underground Parts | Component of volatile oil | |

| Zingiber officinale | Ginger | Rhizome | Reported as a component |

Note: Quantitative data for this compound in essential oils is currently limited in publicly available literature. The table reflects its identification as a volatile component.

Experimental Protocols for Extraction and Analysis

The identification and quantification of this compound in essential oils and other plant matrices are primarily achieved through chromatographic techniques, most notably gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for the extraction of volatile and semi-volatile organic compounds from a sample matrix.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile compounds in plant materials due to its simplicity, sensitivity, and solvent-free nature.

Principle: Volatile compounds are partitioned from the sample matrix into the headspace of a sealed vial and then adsorbed onto a coated fused-silica fiber. The fiber is then transferred to the injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and separated on a capillary column before being detected by a mass spectrometer.

Typical Protocol:

-

Sample Preparation: A known amount of the plant material (e.g., finely ground leaves, rhizome powder) is placed in a headspace vial.

-

Internal Standard: An internal standard may be added to the sample for quantification purposes.

-

Extraction: The vial is sealed and heated to a specific temperature to facilitate the release of volatile compounds into the headspace. The SPME fiber is then exposed to the headspace for a defined period to allow for the adsorption of the analytes.

-

Desorption and GC-MS Analysis: The fiber is withdrawn from the vial and immediately inserted into the hot injector of the GC-MS system. The analytes are thermally desorbed from the fiber and carried by the carrier gas onto the analytical column.

-

Compound Identification and Quantification: The separated compounds are detected by the mass spectrometer. Identification is achieved by comparing the mass spectra of the analytes with those in a spectral library (e.g., NIST). Quantification can be performed using a calibration curve of a pure standard of this compound.[3][4][5]

The following diagram illustrates a general workflow for the analysis of volatile compounds using HS-SPME-GC-MS.

Figure 1: General workflow for HS-SPME-GC-MS analysis of plant volatiles.

Biological Activity

Preliminary research has indicated that this compound possesses antifungal properties. This suggests its potential for applications in agriculture as a natural fungicide or in the development of new antifungal agents.

Antifungal Activity

Studies have shown that this compound exhibits inhibitory effects against certain phytopathogenic fungi. Specifically, it has been identified as a microbial antagonist isolated from Aureobasidium pullulans with demonstrated activity against Alternaria alternata and Botrytis cinerea.[5]

Mechanism of Action: The precise signaling pathways and molecular mechanisms underlying the antifungal activity of this compound are not yet fully elucidated. However, it is hypothesized that, like other aliphatic alcohols, it may disrupt the integrity and function of the fungal cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

The following diagram proposes a potential, generalized mechanism for the antifungal action of this compound.

Figure 2: Proposed mechanism of antifungal action of this compound.

Future Perspectives

The study of this compound in essential oils is an emerging area of research. Future investigations should focus on:

-

Quantitative Surveys: Conducting comprehensive quantitative analyses of this compound across a wider range of essential oils to establish a more complete understanding of its distribution in the plant kingdom.

-

Method Validation: Developing and validating robust and standardized analytical methods for the routine quantification of this compound in complex matrices like essential oils.

-

Elucidation of Biosynthetic Pathways: Investigating the biosynthetic pathways leading to the formation of this compound in plants.

-

Mechanistic Studies: Performing in-depth studies to elucidate the precise molecular mechanisms and signaling pathways involved in its antifungal activity. This could pave the way for the development of novel antifungal agents for agricultural or pharmaceutical use.

Conclusion

This compound is a naturally occurring volatile compound found in a limited number of essential oils. While quantitative data is still scarce, its identification in commercially important plants like tea and grapes, coupled with its demonstrated antifungal activity, highlights its potential for further scientific and commercial exploration. The methodologies outlined in this guide provide a framework for future research aimed at unlocking the full potential of this intriguing natural compound.

References

Spectroscopic Profile of 3-Methyl-1-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1-hexanol, a branched-chain primary alcohol. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for its structural elucidation.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | ~3.6 | Triplet | 2H |

| H-3 | ~1.5 | Multiplet | 1H |

| H-2, H-4, H-5 | ~1.1-1.4 | Multiplet | 6H |

| CH₃ (at C3) | ~0.9 | Doublet | 3H |

| H-6 | ~0.9 | Triplet | 3H |

| OH | Variable | Singlet | 1H |

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on the solvent, concentration, and temperature.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Assignment | Chemical Shift (ppm) |

| C-1 | ~63 |

| C-2 | ~40 |

| C-3 | ~35 |

| C-4 | ~30 |

| C-5 | ~20 |

| C-6 | ~14 |

| CH₃ (at C3) | ~19 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).

-

The sample is thoroughly mixed to ensure homogeneity. Any solid impurities should be removed by filtration through a small plug of glass wool.[1]

Instrumentation and Data Acquisition:

-

The NMR spectra are typically acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, standard pulse sequences are used.

-

For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each carbon. An inverse-gated decoupling pulse sequence can be used to obtain quantifiable integrals by suppressing the Nuclear Overhauser Effect (NOE).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for an alcohol.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3330 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~2950-2850 | C-H stretch (alkane) | Strong |

| ~1460 | C-H bend (alkane) | Medium |

| ~1050 | C-O stretch (primary alcohol) | Strong |

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding between the alcohol molecules.[3]

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

-

A single drop of neat (undiluted) this compound is placed on the surface of a salt plate (e.g., NaCl or KBr) or the crystal of an attenuated total reflectance (ATR) accessory.[4]

-

For salt plates, a second plate is placed on top to create a thin liquid film.

-

For ATR, the sample is placed directly on the crystal.

Instrumentation and Data Acquisition:

-

A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is recorded first.[5]

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound. For this compound (molecular weight: 116.20 g/mol ), electron ionization (EI) is a common method.

Mass Spectral Data

The mass spectrum of this compound typically shows a weak or absent molecular ion peak (M⁺) at m/z 116. The fragmentation pattern is characteristic of a primary alcohol.

| m/z | Proposed Fragment Ion | Significance |

| 116 | [C₇H₁₆O]⁺ | Molecular Ion (M⁺) |

| 98 | [M - H₂O]⁺ | Loss of water |

| 87 | [M - C₂H₅]⁺ | α-cleavage |

| 70 | [C₅H₁₀]⁺ | Further fragmentation after water loss |

| 57 | [C₄H₉]⁺ | Cleavage of the alkyl chain |

| 43 | [C₃H₇]⁺ | Cleavage of the alkyl chain |

| 31 | [CH₂OH]⁺ | Characteristic fragment for primary alcohols |

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

-

A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[6][7]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum.[8][9] This process is known as electron ionization (EI).

Mass Analysis and Detection:

-

The resulting positively charged ions and fragment ions are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Key Fragmentation Pathways of this compound in Mass Spectrometry

Caption: Primary fragmentation pathways for this compound in EI-MS.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. mdpi.com [mdpi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. webassign.net [webassign.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dem.ri.gov [dem.ri.gov]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

The Enigmatic Origins of 3-Methyl-1-hexanol in Flora: A Technical Guide to Its Putative Biosynthesis

For Immediate Release

[City, State] – [Date] – While 3-Methyl-1-hexanol is a recognized contributor to the aroma profiles of various plants, its precise biosynthetic pathway remains largely unelucidated within the scientific community. This technical guide synthesizes current knowledge on related metabolic routes to propose a plausible biosynthetic pathway for this branched-chain alcohol. This document is intended for researchers, scientists, and professionals in drug development and natural products chemistry, providing a foundational understanding for future research into the biosynthesis of this and similar plant-derived volatile organic compounds.

Introduction: An Undefined Pathway

This compound is a C7 branched-chain alcohol that has been identified as a volatile component in some plant species, contributing to their characteristic scent. Unlike the well-defined pathways for straight-chain C6 alcohols (green leaf volatiles) and other branched-chain alcohols derived from amino acids, the specific enzymatic steps leading to this compound in plants have not been definitively established. This guide outlines a hypothetical pathway based on established principles of plant biochemistry, integrating knowledge of the lipoxygenase (LOX) pathway and the action of methyltransferases.

Hypothetical Biosynthesis Pathway of this compound

The proposed primary route for the biosynthesis of this compound in plants is a likely extension of the well-documented lipoxygenase (LOX) pathway, which is responsible for the production of C6 "green leaf volatiles." This hypothesis involves an initial formation of a C6 backbone, followed by a methylation event.

The key steps are proposed as follows:

-

Release of Linolenic Acid: The pathway is initiated by the release of α-linolenic acid from plant cell membranes, typically in response to biotic or abiotic stress.

-

Oxygenation by Lipoxygenase (LOX): Linolenic acid is oxygenated by the enzyme 13-lipoxygenase (13-LOX) to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Cleavage by Hydroperoxide Lyase (HPL): The 13-HPOT is then cleaved by hydroperoxide lyase (HPL) into two fragments: the C12 compound 12-oxo-(Z)-9-dodecenoic acid and the C6 volatile (Z)-3-hexenal.

-

Reduction to Alcohol: (Z)-3-hexenal is subsequently reduced to (Z)-3-hexen-1-ol by an alcohol dehydrogenase (ADH).

-

Isomerization/Reduction to 1-Hexanol: (Z)-3-hexen-1-ol can be further isomerized and/or reduced to produce 1-hexanol. The exact mechanisms for this saturation can vary.

-

Putative Methylation: The central hypothesis is that a substrate, likely a C6 aldehyde or alcohol intermediate from the LOX pathway, undergoes methylation at the C3 position. This reaction would be catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While a broad range of methyltransferases exist in plants, the specific enzyme for this reaction has not been identified.[1][2]

-

Final Reduction (if necessary): If the methylated substrate is an aldehyde (3-methylhexenal), a final reduction step by an ADH would yield this compound.

Alternative Putative Pathway

An alternative, though less likely, hypothesis involves the extension of the Ehrlich pathway, which typically produces branched-chain alcohols from amino acids. The biosynthesis of 3-methyl-1-butanol, for instance, starts from the amino acid L-leucine.[3] For this compound to be produced via a similar pathway, a non-standard, elongated amino acid precursor would be required, for which there is currently no evidence in plants. This would involve a series of condensation reactions to extend the carbon chain prior to the final decarboxylation and reduction steps.

Quantitative Data

Quantitative data specifically detailing the flux through a this compound biosynthesis pathway in plants is not available due to the pathway's unelucidated nature. However, the compound has been identified in the volatile profiles of various plants. The table below summarizes its presence in black tea.

| Plant/Source | Compound | Concentration/Relative Abundance | Reference |

| Black Tea | This compound | Present (unquantified) | [4] |

Experimental Protocols

The elucidation of a novel biosynthetic pathway such as that for this compound requires a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are detailed methodologies for key experiments that would be essential in this research.

Volatile Organic Compound (VOC) Collection and Analysis

Objective: To identify and quantify this compound and potential pathway intermediates in plant tissues.

Methodology:

-

VOC Trapping: Plant tissues (e.g., leaves, flowers) are enclosed in a volatile collection chamber. Air is drawn through the chamber and over a sorbent trap (e.g., Porapak Q or Tenax TA) to capture the emitted VOCs.

-

Solvent Extraction or Thermal Desorption: The trapped VOCs are either eluted from the sorbent with a solvent (e.g., dichloromethane) or thermally desorbed directly into the injection port of a gas chromatograph.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The sample is injected into a GC-MS system. The GC separates the individual compounds based on their boiling points and interaction with the column stationary phase. The MS fragments the compounds and provides a mass spectrum, which allows for identification by comparison to spectral libraries (e.g., NIST) and authentic standards.

-

Quantification: Quantification is achieved by adding a known amount of an internal standard to the sample before analysis and comparing the peak area of the analyte to that of the standard.

Isotopic Labeling Studies

Objective: To trace the metabolic origin of the carbon skeleton of this compound.

Methodology:

-

Precursor Feeding: Plants or plant tissues are fed with a stable isotope-labeled precursor, for example, ¹³C-labeled linolenic acid.

-

VOC Analysis: After a defined incubation period, the VOCs are collected and analyzed by GC-MS as described above.

-

Mass Shift Detection: The mass spectra of the produced this compound and other related compounds are analyzed for an increase in mass corresponding to the incorporation of the ¹³C label. This provides direct evidence of the precursor-product relationship.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the proposed pathway.

Methodology:

-

Crude Protein Extraction: Plant tissue is homogenized in an extraction buffer to release the proteins.

-

Enzyme Assay: The crude protein extract is incubated with a putative substrate (e.g., 1-hexanol and S-adenosyl-L-methionine for a methyltransferase assay) in a reaction buffer.

-

Product Detection: The reaction is stopped, and the products are extracted and analyzed by GC-MS or HPLC to detect the formation of the expected product (e.g., this compound).

-

Enzyme Purification: If activity is detected, the responsible enzyme can be purified using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

Kinetic Characterization: The purified enzyme is used to determine kinetic parameters such as Kₘ and Vₘₐₓ for its substrates.

Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

-

Transcriptome Analysis: RNA-Seq can be used to compare the gene expression profiles of tissues that produce this compound with those that do not. Genes encoding enzymes of the putative pathway (e.g., methyltransferases) that are highly expressed in the producing tissues are candidate genes.

-

Gene Cloning and Expression: Candidate genes are cloned into an expression vector (e.g., in E. coli or yeast).

-

Recombinant Protein Production and Assay: The recombinant protein is produced and purified, and its enzymatic activity is tested as described in the enzyme assay protocol.

-

In planta functional analysis: Techniques like virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout can be used to reduce or eliminate the expression of the candidate gene in the plant and observe the effect on this compound production.

Conclusion and Future Directions

The biosynthesis of this compound in plants represents an intriguing area for future research. The hypothetical pathways presented in this guide provide a starting point for the investigation of this and other branched-chain volatile compounds. Future research should focus on identifying the specific methyltransferase responsible for the C3 methylation of a C6 precursor. A combination of transcriptomics, proteomics, and metabolomics approaches, coupled with classical biochemical techniques, will be instrumental in finally elucidating the complete biosynthetic route of this unique plant volatile. The discovery of the enzymes involved could also open up possibilities for the biotechnological production of novel flavor and fragrance compounds.

References

- 1. Plant O-methyltransferases: molecular analysis, common signature and classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 13231-81-7 [thegoodscentscompany.com]

An In-depth Technical Guide to the Enantiomers of 3-Methyl-1-hexanol for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of 3-Methyl-1-hexanol, a chiral alcohol with significant implications in flavor, fragrance, and pheromone research. This document details the synthesis, separation, and distinct physicochemical and biological properties of the (R)- and (S)-enantiomers. A particular focus is placed on detailed experimental protocols and the presentation of quantitative data to facilitate research and development in related fields.

Introduction

This compound is a chiral alcohol that exists as a pair of enantiomers: (R)-3-Methyl-1-hexanol and (S)-3-Methyl-1-hexanol. Due to their stereochemical differences, these enantiomers are anticipated to exhibit distinct biological activities, particularly in olfaction and as potential pheromones. Understanding the unique properties of each enantiomer is crucial for applications in the food, fragrance, and agricultural industries, as well as for researchers in chemical ecology and drug development. This guide aims to consolidate the available technical information on these enantiomers, providing a valuable resource for scientists and professionals.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 116.20 g/mol | --INVALID-LINK-- |

| Boiling Point | 161-162 °C at 760 mmHg | The Good Scents Company |

| Density | 0.824 g/mL | --INVALID-LINK-- |

| Refractive Index | 1.422 | --INVALID-LINK-- |

| Water Solubility | 4089 mg/L at 25 °C (estimated) | The Good Scents Company |

| logP (o/w) | 2.211 (estimated) | The Good Scents Company |

Note: Specific optical rotation and odor threshold data for the individual (R) and (S) enantiomers are currently unavailable in the cited literature. Researchers are encouraged to determine these values experimentally.

Synthesis of Enantiomers

The preparation of enantiomerically pure this compound can be achieved through enantioselective synthesis or by resolution of the racemic mixture.

Enantioselective Synthesis (Adapted Protocol)

While a direct enantioselective synthesis for this compound is not extensively documented, a protocol for the closely related (3R, 4S)-4-Methyl-3-hexanol can be adapted.[1] This approach utilizes a chiral pool starting material to establish the desired stereocenter.

Conceptual Workflow for Enantioselective Synthesis:

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture involves a Grignard reaction.

Experimental Protocol:

-

Grignard Reagent Formation: React 1-bromopropane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form propylmagnesium bromide.

-

Reaction with Aldehyde: Add 2-methylpropanal dropwise to the Grignard reagent at 0 °C.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by distillation.

Separation of Enantiomers

The resolution of racemic this compound into its individual enantiomers can be accomplished using chiral chromatography.

Chiral Gas Chromatography (GC)

Experimental Protocol:

-

Derivatization (Optional but Recommended): To improve volatility and chiral recognition, derivatize the alcohol to its corresponding acetate or trifluoroacetate ester.

-

To 1 mg of this compound in a vial, add 100 µL of acetic anhydride and 10 µL of pyridine.

-

Heat the mixture at 60 °C for 30 minutes.

-

Evaporate the excess reagents under a stream of nitrogen.

-

Dissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.

-

-

GC Conditions:

-

Column: Chiral capillary column (e.g., β-cyclodextrin-based stationary phase).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

-

Logical Workflow for Chiral GC Separation:

Caption: Workflow for the separation and analysis of this compound enantiomers by chiral GC.

Biological Properties and Activity

The primary biological significance of this compound enantiomers lies in their distinct olfactory properties and potential roles as pheromones in insects.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by their interaction with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.

Signaling Pathway Diagram:

Caption: Simplified signaling pathway for odorant perception mediated by G-protein coupled receptors.

Experimental Protocols for Biological Activity Assessment

To determine the specific biological activity of each enantiomer, particularly as insect pheromones, electrophysiological techniques are employed.

EAG measures the overall electrical response of an insect's antenna to an odorant stimulus.

Experimental Protocol:

-

Preparation of the Insect: Anesthetize the insect (e.g., a moth) by cooling. Excise one antenna at its base.

-

Electrode Placement: Mount the antenna between two glass capillary electrodes filled with a saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the basal end.

-

Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air containing a known concentration of the test enantiomer is injected into the airstream.

-

Data Recording: The voltage change across the antenna is amplified and recorded. The amplitude of the EAG response is indicative of the level of olfactory stimulation.

SSR provides a more detailed analysis by measuring the firing rate of individual olfactory sensory neurons.

Experimental Protocol:

-

Insect Immobilization: The insect is immobilized in a holder, and the antenna is stabilized.

-

Electrode Insertion: A sharp tungsten recording electrode is inserted into the base of a single sensillum on the antenna. A reference electrode is inserted into another part of the insect's body (e.g., the eye).

-

Stimulus Application: A controlled puff of the test enantiomer is delivered to the antenna.

-

Data Analysis: The action potentials from the neuron(s) within the sensillum are recorded and analyzed to determine the change in firing rate in response to the stimulus.

Workflow for Biological Activity Assessment:

Caption: Experimental workflow for determining the enantiomer-specific biological activity of this compound.

Conclusion

The enantiomers of this compound represent a compelling area of study for researchers in various scientific disciplines. While foundational knowledge of their synthesis and separation exists, this guide highlights the critical need for further research to quantify the distinct properties of the individual (R) and (S) enantiomers, particularly their specific optical rotations and odor thresholds. The detailed experimental protocols provided herein offer a solid framework for conducting such investigations. Elucidating the unique biological activities of each enantiomer will undoubtedly open new avenues for their application in the development of novel flavors, fragrances, and sustainable pest management strategies.

References

Technical Guide: 3-Methyl-1-hexanol (CAS No. 13231-81-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, safety information, and metabolic context of 3-Methyl-1-hexanol.

Chemical and Physical Properties

This compound is a branched-chain primary alcohol.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 13231-81-7 | [2][3] |

| Molecular Formula | C₇H₁₆O | [3] |

| Molecular Weight | 116.20 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Boiling Point | 161.00 to 162.00 °C @ 760.00 mm Hg (estimated) | [2] |

| Flash Point | 61.80 °C (143.00 °F) (estimated) | [2] |

| Solubility | Soluble in alcohol; sparingly soluble in water (4089 mg/L @ 25 °C, est.) | [2][3] |

Safety and Toxicological Information

The safety information for this compound has some inconsistencies across suppliers. The most specific GHS classification available is from Tokyo Chemical Industry (TCI) America. Other suppliers state that no classification data is available.[2][3]

GHS Hazard Classification

| Classification | Code | Statement | Source |

| Flammable Liquids | H227 | Combustible liquid |

Signal Word: Warning

Pictogram: (No pictogram is required for H227 in many jurisdictions)

Precautionary Statements

| Code | Statement | Source |

| P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. | |

| P403 + P235 | Store in a well-ventilated place. Keep cool. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

| Compound | Test | Route | Species | Value | Source |

| 3,5,5-Trimethyl-1-hexanol | LD50 | Oral | Rat | 2980 mg/kg | [4] |

| 3,5,5-Trimethyl-1-hexanol | LD50 | Dermal | Rabbit | >2960 mg/kg | [4] |

| 1-Hexanol | LD50 | Oral | Rat | 720 mg/kg | |

| 1-Hexanol | LD50 | Dermal | Rabbit | 3100 mg/kg |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not published. However, a standard methodology for determining acute oral toxicity is the OECD Test Guideline 420 (Fixed Dose Procedure).[4][5][6][7]

Representative Protocol: Acute Oral Toxicity - OECD Guideline 420

Objective: To determine the acute oral toxicity of a substance by assessing mortality and clinical signs of toxicity at a series of fixed dose levels. This method avoids using death as the primary endpoint.[6]

Principle: The test involves a stepwise procedure where the substance is administered to animals of a single sex (typically female rats) at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[6][8] The absence or presence of mortality or clear signs of toxicity at one dose determines the next step.

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used. Females are chosen as they are generally slightly more sensitive.[4][8]

-

Housing and Fasting: Animals are caged in appropriate conditions with a standard diet. Food is withheld overnight for rats before dosing, but water remains available.[8]

-

Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle. If not water, the toxicological characteristics of the vehicle should be known.[8]

-

Sighting Study: A preliminary study is conducted on single animals to determine the appropriate starting dose for the main study. Dosing is sequential, with at least a 24-hour interval between animals.[6][8]

-

Main Study: Groups of five animals per dose level are used. The study starts with a dose expected to produce some signs of toxicity. The outcome of this initial dose determines the subsequent dosing steps (e.g., dosing at a higher or lower fixed dose level).[6]

-

Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.), and body weight changes for at least 14 days after dosing.[6]

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[6]

Signaling and Metabolic Pathways

While specific biotransformation pathways for this compound are not extensively detailed, it is understood that as a branched-chain alcohol, its metabolism is linked to the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[9][10][11][12]

BCAA Catabolism Leading to Branched-Chain Alcohols

The catabolism of BCAAs is a multi-step process occurring primarily in the mitochondria of skeletal muscle and other tissues.[10][13] This pathway generates branched-chain α-keto acids, which can be further metabolized to acyl-CoA derivatives. Under certain conditions, these intermediates can be converted to branched-chain alcohols. The pathway illustrated below is a generalized representation of this process.

Caption: Generalized metabolic pathway of branched-chain amino acid (BCAA) catabolism.

Laboratory Safety Workflow

A logical workflow for handling chemical substances like this compound in a research setting is crucial for ensuring safety.

Caption: Standard laboratory safety workflow for handling chemical reagents.

References

- 1. This compound | 13231-81-7 | FM178505 | Biosynth [biosynth.com]

- 2. This compound, 13231-81-7 [thegoodscentscompany.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 6. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 7. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

An In-depth Technical Guide to the Solubility of 3-Methyl-1-hexanol in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-1-hexanol in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document compiles qualitative solubility information based on established chemical principles and provides a detailed experimental protocol for its quantitative determination. The guide is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize this compound as a solvent, reagent, or intermediate.

Introduction to this compound

This compound is a branched-chain primary alcohol with the chemical formula C₇H₁₆O. Its structure, consisting of a six-carbon chain with a methyl group at the third position and a hydroxyl group at the first, imparts a moderate polarity. The presence of the hydroxyl group allows for hydrogen bonding, while the alkyl chain contributes to its nonpolar character. This amphiphilic nature dictates its solubility profile in different organic solvents.

Solubility Profile of this compound

Based on the principle of "like dissolves like," this compound is expected to be highly soluble in a range of organic solvents. The hydroxyl group facilitates miscibility with polar solvents, particularly other alcohols, while the hydrocarbon backbone promotes solubility in nonpolar solvents.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents. It is generally considered to be soluble in alcohols and more soluble in nonpolar organic solvents such as ether and chloroform[1].

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | Strong hydrogen bonding interactions between the hydroxyl groups of this compound and the solvent. |

| Ketones | Acetone | Soluble | Dipole-dipole interactions and the ability of acetone to accept hydrogen bonds. |

| Ethers | Diethyl Ether | Soluble | The nonpolar character of the ether and the ability of the ether oxygen to act as a hydrogen bond acceptor. |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Soluble | Similar polarity and the potential for weak hydrogen bonding with chloroform. |

| Aromatic Hydrocarbons | Toluene | Soluble | Predominantly nonpolar interactions (van der Waals forces) between the alkyl chain and the aromatic ring. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | Strong van der Waals forces between the nonpolar hydrocarbon chains. |

| Esters | Ethyl Acetate | Soluble | A combination of polar and nonpolar interactions. |

Experimental Protocol for Solubility Determination

The following section details a robust experimental methodology for the quantitative determination of this compound solubility in an organic solvent of interest. The isothermal shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Drying oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 24 hours to allow for the complete separation of the liquid and undissolved phases.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Filter the collected supernatant through a syringe filter into a pre-weighed, dry vial.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound. The oven temperature should be below the boiling point of this compound (approximately 168-170 °C).

-

Continue drying until a constant weight of the solute is achieved.

-

Calculate the mass of the dissolved this compound and the mass of the solvent.

-

Data Calculation and Presentation

The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

-

Solubility ( g/100 g solvent): (Mass of this compound / Mass of solvent) x 100

-

Solubility (g/L solvent): (Mass of this compound / Volume of solvent)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for the isothermal saturation method.

Conclusion

This compound exhibits broad solubility in a variety of organic solvents, a characteristic attributable to its amphiphilic molecular structure. While quantitative data is sparse, its miscibility with alcohols and high solubility in nonpolar solvents make it a versatile compound in chemical synthesis and formulations. The provided experimental protocol offers a reliable method for researchers to determine precise solubility data in specific solvent systems, thereby aiding in process development, reaction optimization, and formulation design.

References

The Discovery of 3-Methyl-1-hexanol: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-hexanol is a chiral aliphatic alcohol that has garnered interest in various scientific fields, from chemical synthesis to its role as a naturally occurring volatile organic compound (VOC). This technical guide provides a comprehensive review of the discovery and initial characterization of this compound, presenting key data, experimental protocols, and logical frameworks for its synthesis and analysis. The information is curated to be a valuable resource for researchers in organic chemistry, natural product science, and drug development.

Early Identification and Physicochemical Characterization

While a single definitive "discovery" paper detailing the first-ever synthesis of this compound is not readily apparent in a singular publication, early 20th-century chemical literature provides evidence of its existence and characterization. The work of Norris and Cortese in 1927, focusing on the reactivity of various alcohols, included this compound as a subject of study, indicating its availability and use in research by that time.[1][2][3][4][5] Later, in 1950, Pichler, Ziesecke, and Traeger also reported on this compound.[1][2][3][5] These early investigations laid the groundwork for understanding its fundamental physical properties.

Physicochemical Data

A compilation of the physicochemical properties of this compound from various sources is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [5][6][7][8][9] |

| Molecular Weight | 116.20 g/mol | [6][7][8] |

| Boiling Point | 161.3 - 172 °C at 760 mmHg | [6][7] |

| 445.35 K | [1][5] | |

| Density | 0.818 - 0.824 g/cm³ | [6][7] |

| Refractive Index | 1.422 | [7] |

| Flash Point | 61.8 °C | [6] |

| Vapor Pressure | 0.792 mmHg at 25 °C | [6] |

| logP (o/w) | 1.805 | [6] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

| Spectroscopic Data | Details | Reference(s) |

| ¹H NMR | Spectrum available | |

| Mass Spectrum (GC-MS) | Spectrum available in NIST database | [9] |

| Infrared Spectrum | Data available | |

| Raman Spectrum | Data available |

Synthesis of this compound

The primary method for the synthesis of this compound, as alluded to in early chemical literature, is the Grignard reaction. This versatile carbon-carbon bond-forming reaction provides a straightforward route to this primary alcohol.

Experimental Protocol: Grignard Synthesis

While the specific experimental details from the earliest syntheses are not fully detailed in readily available literature, a representative protocol for the Grignard synthesis of this compound can be constructed based on established chemical principles. The reaction involves the treatment of an appropriate Grignard reagent with an epoxide, followed by an acidic workup. A plausible route involves the reaction of propylmagnesium bromide with 2-methyloxirane.

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether

-

2-Methyloxirane

-

Hydrochloric acid (e.g., 1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed, yielding propylmagnesium bromide.

-

Reaction with Epoxide: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methyloxirane in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to proceed to completion.

-

Workup: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.

Logical Workflow for Grignard Synthesis

The logical steps involved in the Grignard synthesis of this compound are depicted in the following diagram.

Caption: Grignard synthesis of this compound.

Biological Activity

This compound has been identified as a volatile organic compound produced by the fungus Aureobasidium pullulans.[10] It exhibits antagonistic microbial properties, notably antifungal activity against plant pathogens such as Alternaria alternata and Botrytis cinerea.[10][11]

Experimental Protocol: Antifungal Activity Assay

The antifungal activity of this compound is typically assessed using in vitro assays. A common method involves exposing fungal cultures to the volatile compound and measuring the inhibition of mycelial growth.

Materials:

-

Pure culture of Alternaria alternata or Botrytis cinerea

-

Potato Dextrose Agar (PDA) plates

-

Sterile filter paper discs

-

This compound

-

Ethanol (as a solvent control)

-

Incubator

Procedure:

-

Fungal Culture Preparation: A fresh culture of the target fungus is grown on PDA plates.

-

Assay Setup: A mycelial plug from the edge of an actively growing fungal colony is placed in the center of a new PDA plate.

-

Treatment Application: A sterile filter paper disc is placed on the lid of the petri dish. A specific volume of this compound (or a solution in ethanol) is applied to the disc. A control plate with a disc treated only with ethanol is also prepared.

-

Incubation: The petri dishes are sealed and incubated at a suitable temperature (e.g., 25 °C) for a defined period.

-

Data Collection: The diameter of the fungal colony is measured at regular intervals. The percentage of inhibition of mycelial growth is calculated relative to the control.

Experimental Workflow for Antifungal Assay

The following diagram illustrates the workflow for assessing the antifungal activity of this compound.

Caption: Workflow for antifungal activity assay.

Conclusion

This compound, a compound known since the early 20th century, continues to be relevant in both chemical and biological research. Its synthesis via the Grignard reaction is a classic example of carbon-carbon bond formation. Furthermore, its role as a naturally occurring antifungal agent opens avenues for its potential application in agriculture and biotechnology. This technical guide has consolidated the historical and contemporary scientific knowledge surrounding this compound, providing a valuable resource for researchers and professionals in related fields.

References

- 1. 1-Hexanol, 3-methyl- [webbook.nist.gov]

- 2. 1-Hexanol, 3-methyl- [webbook.nist.gov]

- 3. 1-Hexanol, 3-methyl- [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-Hexanol, 3-methyl- [webbook.nist.gov]

- 6. This compound | CAS#:13231-81-7 | Chemsrc [chemsrc.com]

- 7. This compound [stenutz.eu]

- 8. 1-Hexanol, 3-methyl- (CAS 13231-81-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1-Hexanol, 3-methyl- [webbook.nist.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

The Biological Relevance of 3-Methyl-1-hexanol in Metabolic Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the current understanding of 3-Methyl-1-hexanol's role in metabolic pathways, its origins, and its potential biological effects. Given the limited direct research on this specific molecule, this guide synthesizes information from analogous compounds to propose putative metabolic and signaling pathways, and details relevant experimental methodologies.

Introduction

This compound is a branched-chain primary alcohol and a volatile organic compound (VOC). It has been identified as a microbial secondary metabolite, particularly from fungi, contributing to the complex mixture of microbial VOCs (mVOCs) found in various environments. While its primary industrial applications are in the fragrance and solvent industries, its biological relevance is an emerging area of interest. This guide explores its origins in microbial metabolism, its probable metabolic fate in mammals, and potential, though largely uninvestigated, interactions with signaling pathways.

Microbial Biosynthesis of this compound

The primary known biological origin of this compound is through microbial metabolism, specifically via the Ehrlich pathway in fungi and yeast.[1][2][3][4] This pathway is responsible for the production of fusel alcohols, which are higher alcohols derived from the catabolism of amino acids.

The biosynthesis of this compound is believed to originate from the catabolism of L-leucine or a structurally similar branched-chain amino acid. The pathway involves a series of enzymatic reactions:

-

Transamination: The amino group of the branched-chain amino acid is transferred to an α-keto acid (e.g., α-ketoglutarate), forming the corresponding branched-chain α-keto acid and glutamate.

-

Decarboxylation: The resulting α-keto acid is then decarboxylated by a decarboxylase to form a branched-chain aldehyde (in this case, 3-methylhexanal).

-

Reduction: Finally, the aldehyde is reduced by an alcohol dehydrogenase to produce this compound.

Caption: Putative microbial biosynthesis of this compound via the Ehrlich pathway.

Putative Mammalian Metabolism of this compound

Direct experimental evidence for the metabolism of this compound in mammals is not available in the current literature. However, based on the well-established metabolic pathways of other primary and branched-chain alcohols, a putative metabolic pathway can be proposed.[5][6][7] This pathway likely involves sequential oxidation reactions primarily in the liver.

-

Oxidation to Aldehyde: The initial and rate-limiting step is expected to be the oxidation of the primary alcohol group of this compound to its corresponding aldehyde, 3-methylhexanal. This reaction is catalyzed by alcohol dehydrogenases (ADHs).[5][7]

-

Oxidation to Carboxylic Acid: The resulting 3-methylhexanal is then rapidly oxidized to 3-methylhexanoic acid by aldehyde dehydrogenases (ALDHs).

-

Further Metabolism and Excretion: 3-methylhexanoic acid can then enter other metabolic pathways, such as β-oxidation (if the methyl branch permits) or be conjugated (e.g., with glucuronic acid or glycine) to increase its water solubility for excretion in the urine.[8][9]

An alternative, though likely minor, pathway could involve direct oxidation by cytochrome P450 (CYP) enzymes. CYPs can hydroxylate alkanes at various positions, which could lead to a variety of hydroxylated metabolites of this compound.[10][11]

Caption: Proposed metabolic pathways for this compound in mammals.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound is largely uncharacterized. One commercial source suggests it may have anti-inflammatory properties through the inhibition of prostaglandin synthesis, though this claim is not substantiated in the peer-reviewed literature.[12]

Given the lack of direct evidence, we can only speculate on potential interactions with signaling pathways based on its structure as a volatile organic compound and a branched-chain alcohol. For instance, other microbial VOCs have been shown to influence inflammatory responses and cellular signaling. A more extensively studied analogous compound, 3-methyl-1-butanol, has been shown in plants to induce signaling cascades involving reactive oxygen species (ROS) and mitogen-activated protein kinases (MAPKs). Whether this compound has similar effects in mammalian cells is unknown and represents a significant knowledge gap.

Quantitative Data

A thorough review of the existing scientific literature reveals a complete absence of quantitative data regarding the concentration of this compound in any biological tissues or fluids of mammals under physiological or pathological conditions. Furthermore, there is no published data on the kinetics of the enzymes potentially involved in its metabolism. This lack of data underscores the nascent stage of research into the biological relevance of this compound.

Experimental Protocols

The analysis of this compound in biological samples can be achieved using gas chromatography-mass spectrometry (GC-MS), a standard technique for the analysis of volatile compounds.[13][14][15][16][17]

Analysis of this compound in Microbial Cultures

This protocol describes a method for the identification of this compound produced by fungal cultures using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.[13][14][15][16]

Methodology:

-

Sample Preparation:

-

Fungal cultures are grown in a suitable liquid medium in airtight vials sealed with a septum.

-

The vials are incubated at a constant temperature to allow for the accumulation of volatile compounds in the headspace.

-

-

HS-SPME:

-

A pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is inserted through the septum into the headspace above the culture.

-

The fiber is exposed to the headspace for a standardized period (e.g., 10-30 minutes) to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are thermally desorbed.

-

GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the volatile compounds.[18]

-

Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 220°C, and a final hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 35-350.

-

-

Data Analysis:

-

The resulting peaks in the chromatogram are identified by comparing their mass spectra with reference libraries (e.g., NIST/Wiley).

-

Confirmation of identity can be achieved by comparing the retention index with that of an authentic standard of this compound.

-

Caption: Workflow for the analysis of this compound in microbial cultures.

Putative Protocol for Analysis in Mammalian Blood

While no specific protocol exists for this compound, a general method for VOC analysis in blood can be adapted. Due to the presence of a hydroxyl group, derivatization is recommended to improve chromatographic performance.[19][20][21][22]

Methodology:

-

Sample Preparation:

-

Collect whole blood or serum.

-

Perform protein precipitation by adding a cold solvent (e.g., methanol or acetonitrile) in a 2:1 ratio to the sample volume.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial.

-

-

Derivatization (Silylation):

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture (e.g., at 70°C for 30-60 minutes) to form the trimethylsilyl (TMS) ether of this compound.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

The GC-MS conditions would be similar to those described in section 6.1, although the temperature program may need to be adjusted for the higher boiling point of the TMS derivative.

-

-

Data Analysis:

-

The identification of the this compound-TMS peak would be based on its characteristic mass spectrum, which would include ions corresponding to the TMS group (m/z 73) and fragments from the parent molecule.[22]

-

Conclusion and Future Directions

This compound is a microbial volatile organic compound whose biological relevance, particularly in the context of mammalian metabolism and signaling, is largely unexplored. Its biosynthesis in microorganisms is likely to occur via the Ehrlich pathway. While a putative metabolic pathway in mammals can be proposed based on the metabolism of analogous alcohols, this remains to be experimentally validated. The lack of quantitative data and studies on its interaction with cellular signaling pathways highlights significant gaps in our understanding.

Future research should focus on:

-

Metabolite Identification: Characterizing the metabolites of this compound in vivo and in vitro using cell culture models (e.g., hepatocytes).

-

Enzyme Characterization: Identifying the specific ADH, ALDH, and CYP isozymes responsible for its metabolism.

-

Quantitative Method Development: Establishing and validating sensitive analytical methods for its quantification in biological matrices.

-

Bioactivity Screening: Investigating its effects on various cellular processes, including inflammation and cell signaling, to validate or refute anecdotal claims of its biological activity.

Addressing these research questions will be crucial for a comprehensive understanding of the biological relevance of this compound and its potential impact on health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Genetic evidence of widespread variation in ethanol metabolism among mammals: revisiting the ‘myth' of natural intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mammalian alcohol dehydrogenase - functional and structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 9. Branched-chain [corrected] amino acid metabolism: implications for establishing safe intakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 13231-81-7 | FM178505 | Biosynth [biosynth.com]

- 13. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. protocols.io [protocols.io]

- 17. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. glsciences.com [glsciences.com]

- 19. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 3-Methyl-1-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of 3-Methyl-1-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in various fields, including flavor and fragrance analysis, metabolomics, and industrial quality control. The protocol provided herein outlines sample preparation, instrument parameters, and data analysis procedures to ensure accurate and reproducible quantification.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This combination allows for the effective separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices.[1] this compound (C₇H₁₆O, MW: 116.20 g/mol ) is an alcohol that may be present as a flavor component in foods and beverages or as a volatile biomarker.[2][3] Accurate quantification of this analyte is essential for quality control, research, and safety assessments. This document provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. For liquid samples, a direct injection or headspace analysis can be employed. For solid samples, a solvent extraction followed by filtration is necessary.

a) Liquid Samples (e.g., beverages, liquid formulations)

-

Direct Injection:

-

If the sample is relatively clean and the concentration of this compound is expected to be within the instrument's linear range, the sample can be directly injected after filtration.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

If necessary, dilute the sample with a suitable volatile solvent (e.g., methanol, dichloromethane) to bring the analyte concentration into the calibration range.[4]

-

-

Headspace Analysis (for volatile analysis in complex matrices):

-

Place a known amount of the liquid or solid sample into a sealed headspace vial.

-

Heat the vial to allow the volatile compounds, including this compound, to partition into the headspace.[2]

-

An aliquot of the headspace gas is then automatically injected into the GC-MS system.

-

b) Solid Samples (e.g., food products, powders)

-

Solvent Extraction:

-

Weigh a representative portion of the homogenized solid sample.

-

Add a suitable extraction solvent (e.g., methanol, hexane) in a known volume.

-

Vortex or sonicate the mixture to ensure efficient extraction of this compound.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.[4]

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical requirements.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Inlet Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | - Initial Temperature: 50 °C, hold for 2 min- Ramp: 10 °C/min to 220 °C- Hold: 5 min at 220 °C |

| Injection Volume | 1 µL |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Transfer Line Temp. | 280 °C |

| Scan Mode | Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) |

| Solvent Delay | 3 min |

Calibration

Prepare a series of calibration standards of this compound in a suitable volatile solvent (e.g., methanol) covering the expected concentration range of the samples. A typical calibration range might be 1-100 µg/mL. Analyze the calibration standards using the same GC-MS method as the samples. Construct a calibration curve by plotting the peak area of the target ion against the concentration of this compound.

Data Presentation

Quantitative Data Summary